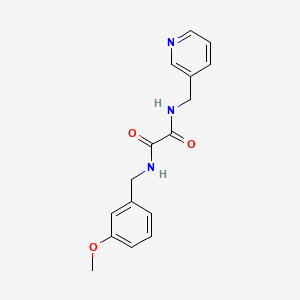

N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide, also known as MPO, is a chemical compound that has been widely studied for its potential therapeutic applications. The synthesis of MPO involves a multi-step process that requires a high level of expertise and precision.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The presence of both a pyridine and an amide group allows for chemodivergent synthesis, where different reaction conditions can lead to the formation of various heterocyclic structures . These structures are often found in pharmaceuticals due to their biological activity.

Pharmacokinetic Profiles

The compound’s derivatives can be used to evaluate pharmacokinetic profiles, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. This information is vital for drug development, ensuring that new drugs have favorable properties for therapeutic use .

Anticancer Activity

Derivatives of N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide have shown promising anticancer activity. For instance, certain derivatives exhibit more cytotoxic activity against lung cancer cell lines than some reference drugs, indicating potential use in cancer therapy .

Antibacterial and Antifungal Activity

The compound’s derivatives have been evaluated for their antibacterial and antifungal activities. They have shown effectiveness against specialized aquatic bacterial species, as well as Gram-positive and Gram-negative species, which could lead to new treatments for various infections .

Antioxidant Activity

The antioxidant properties of the compound’s derivatives have been studied using methods like DPPH (2,2-diphenylpicrylhydrazyl). The results indicate that these derivatives have comparable antioxidant activity to ascorbic acid, suggesting their use as potential antioxidants in pharmaceuticals or food preservatives .

Catalysis in Organic Synthesis

N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide: and its derivatives can act as catalysts in organic synthesis. Their structure allows them to facilitate various chemical reactions, which is beneficial in the synthesis of complex organic compounds .

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s targets, it’s difficult to describe its mode of action. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

These properties would greatly impact the compound’s bioavailability, which is a critical factor in its potential as a therapeutic agent .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide interacts with its targets .

Eigenschaften

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N'-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-22-14-6-2-4-12(8-14)10-18-15(20)16(21)19-11-13-5-3-7-17-9-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVAPXFLEIXMMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2957548.png)

![ethyl 2-(2-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2957551.png)

![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/no-structure.png)

![2-(3-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2957562.png)

![Bicyclo[2.2.1]hept-5-en-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2957564.png)